molecular formula C20H16N4O B7034342 N-(1-phenylbenzimidazol-2-yl)-2-pyridin-4-ylacetamide

N-(1-phenylbenzimidazol-2-yl)-2-pyridin-4-ylacetamide

Cat. No.: B7034342
M. Wt: 328.4 g/mol
InChI Key: SJZWNHZHWKWEQF-UHFFFAOYSA-N
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Description

N-(1-phenylbenzimidazol-2-yl)-2-pyridin-4-ylacetamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its diverse biological activities

Properties

IUPAC Name

N-(1-phenylbenzimidazol-2-yl)-2-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c25-19(14-15-10-12-21-13-11-15)23-20-22-17-8-4-5-9-18(17)24(20)16-6-2-1-3-7-16/h1-13H,14H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZWNHZHWKWEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2NC(=O)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-phenylbenzimidazol-2-yl)-2-pyridin-4-ylacetamide typically involves the condensation of ortho-phenylenediamine with benzaldehydes, followed by further reactions to introduce the pyridinyl and acetamide groups. One common method involves the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete reaction and high yield.

Chemical Reactions Analysis

N-(1-phenylbenzimidazol-2-yl)-2-pyridin-4-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like sodium metabisulphite.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-phenylbenzimidazol-2-yl)-2-pyridin-4-ylacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

N-(1-phenylbenzimidazol-2-yl)-2-pyridin-4-ylacetamide can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines the benzimidazole core with a pyridinylacetamide group, potentially enhancing its biological activity and specificity.

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